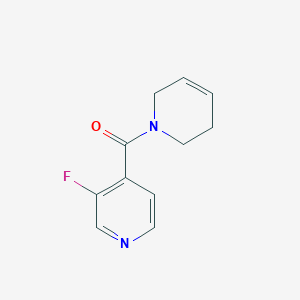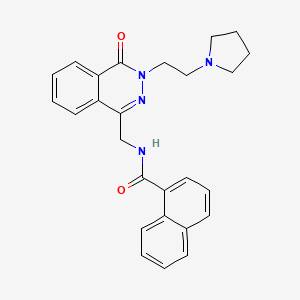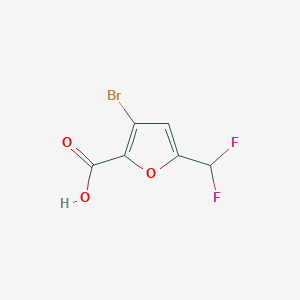
2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, commonly known as EFdA, is a nucleoside reverse transcriptase inhibitor (NRTI) that has gained significant attention in the field of antiretroviral therapy. It was first synthesized in 2005 and has since been studied extensively for its potential use in the treatment of HIV.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide belongs to a broader class of chemicals with varying applications in scientific research, particularly in the fields of medicinal chemistry and materials science. While the exact compound was not directly found, closely related research provides insights into the general applicability of similar compounds. For instance, studies on the synthesis of carboxamide derivatives and their biological activities showcase the importance of structural modifications in achieving potent biological effects, such as cytotoxicity against cancer cell lines (L. Deady et al., 2005). Furthermore, the development of electroactive polyamides for applications in electrochromic devices highlights the compound's relevance in materials science (Ningwei Sun et al., 2016).
Antimicrobial and Antitumor Applications
Substantial research has been conducted on the antimicrobial and antitumor properties of carboxamide derivatives, emphasizing the compound's potential in therapeutic applications. For example, the synthesis of fluoroquinolone-based thiazolidinones and their screening for antifungal and antibacterial activities demonstrate the compound's utility in developing new antimicrobial agents (N. Patel & S. D. Patel, 2010). Similarly, the creation of novel carboxamide derivatives with significant cytotoxic activity against cancer cell lines points to their potential in cancer therapy (Y. Tsuzuki et al., 2004).
Molecular Imaging and Receptor Study Applications
Compounds structurally related to this compound have also been explored for their applications in molecular imaging and receptor studies. The synthesis of PET tracers for studying CB1 cannabinoid receptors (†. R. Katoch-Rouse & A. Horti, 2003) and the development of fluoropyridinyl carboxamides as analogs for serotonin 5-HT(1A) receptor studies (Gonzalo García et al., 2014) exemplify the compound's utility in neuropharmacology and the development of diagnostic tools.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-2-29-14-6-4-3-5-13(14)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)12-9-7-11(21)8-10-12/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDELODFZJGGHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B2760790.png)

![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)



![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)

![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)



![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)
